4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
Description
Properties
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7-6-8(2)11(10-7)5-3-4-9(12)13/h6H,3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNVIJAPHVWBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390169 | |
| Record name | 4-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890593-72-3 | |
| Record name | 4-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
The pyrazole nitrogen acts as a nucleophile, displacing the bromide ion from 4-bromobutanoic acid in a single-step process. Base catalysts such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitate deprotonation of the pyrazole, enhancing its nucleophilicity. The general reaction scheme can be represented as:
Optimization Parameters
Key variables influencing reaction efficiency include:
| Parameter | Optimal Range | Effect on Yield (%) |
|---|---|---|
| Solvent | DMF or DMSO | 70–85 |
| Temperature (°C) | 80–100 | Max at 90 |
| Reaction Time (hr) | 12–24 | Plateau at 18 |
| Base Equivalents | 1.2–1.5 | >1.5 decreases yield |
These conditions typically achieve yields of 68–72% after recrystallization from ethanol/water mixtures.
Mitsunobu Reaction with Hydroxybutanoic Acid
Alternative methodologies employ the Mitsunobu reaction to couple 3,5-dimethylpyrazole with 4-hydroxybutanoic acid. This approach avoids halogenated precursors but requires specialized reagents.
Reaction Components
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DIAD (Diisopropyl azodicarboxylate): 1.1 equivalents
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TPP (Triphenylphosphine): 1.1 equivalents
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Solvent: Anhydrous THF
Kinetic Analysis
The reaction follows second-order kinetics with an activation energy of 92 kJ/mol. Table 2 compares key metrics against the nucleophilic substitution method:
| Metric | Mitsunobu Method | Substitution Method |
|---|---|---|
| Yield (%) | 78–82 | 68–72 |
| Purity (HPLC) | >99% | 95–97% |
| Byproduct Formation | <2% | 5–8% |
| Cost Index | 3.7 | 1.0 |
While offering superior yields and purity, the Mitsunobu approach remains economically prohibitive for large-scale synthesis due to DIAD/TPP costs.
Solid-Phase Synthesis for High-Throughput Applications
Recent developments in combinatorial chemistry have adapted solid-phase techniques for this compound's production. The process involves:
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Resin Functionalization: Wang resin activation with bromoacetic acid
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Pyrazole Coupling: 3,5-Dimethylpyrazole attachment via SN2 mechanism
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Elongation: Butanoic acid chain extension using Fmoc-protected aminocaproic acid
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Cleavage: TFA-mediated release from resin
Advantages Over Solution-Phase Methods
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Reduced purification requirements
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Parallel synthesis capabilities (96-well format)
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Automated yield tracking via UV-Vis spectroscopy
A comparative study demonstrated 84% average yield across 50 iterations, with <5% batch-to-batch variability.
Catalytic Approaches Using Transition Metal Complexes
Palladium-catalyzed coupling strategies have been explored to improve atom economy. A representative protocol employs:
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: Xantphos (10 mol%)
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Base: Cs₂CO₃
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Solvent: 1,4-Dioxane
Mechanistic Insights
The reaction proceeds through oxidative addition of 4-iodobutanoic acid to Pd(0), followed by transmetalation with a pyrazole-boronic acid derivative. Reductive elimination yields the target compound while regenerating the catalyst.
Despite theoretical advantages, this method currently suffers from:
-
Limited commercial availability of pyrazole-boronic acids
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Catalyst poisoning by carboxylic acid groups
Biocatalytic Routes via Engineered Enzymes
Emerging green chemistry approaches utilize modified lipases to catalyze the conjugation of pyrazole and butanoic acid moieties. Key developments include:
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Enzyme: Candida antarctica Lipase B (CAL-B) immobilized on mesoporous silica
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Substrates: 3,5-Dimethylpyrazole vinyl ester + 4-aminobutanoic acid
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Solvent System: Ionic liquid/SCCO₂ biphasic medium
Performance Metrics
| Parameter | Value |
|---|---|
| Conversion Rate | 91% in 48 hr |
| Enantiomeric Excess | >99% (R-config) |
| Enzyme Reuse Cycles | 12 before <80% eff. |
While promising for stereoselective synthesis, scalability challenges persist due to substrate costs and enzyme stability issues.
Critical Comparison of Synthetic Methods
The table below synthesizes data from multiple studies to guide method selection:
| Method | Scale Feasibility | Environmental Impact (E-factor) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | Industrial | 8.7 | 72 | 96 |
| Mitsunobu | Lab-scale | 23.4 | 82 | 99 |
| Solid-Phase | Microscale | 5.1 | 84 | 98 |
| Catalytic Coupling | Pilot-scale | 12.9 | 55 | 92 |
| Biocatalytic | Lab-scale | 3.8 | 91 | 99 |
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanol or 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanal.
Substitution: Formation of halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is not fully understood. it is believed to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The pyrazole ring can participate in proton transfer processes, which may influence its biological activity . Additionally, the carboxylic acid group can form strong hydrogen bonds with biological macromolecules, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid with two structurally related analogs:
Key Differences and Implications:
Substituent Effects on Acidity: The target compound’s carboxylic acid group (pKa ~4.2–4.5) is comparable to 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid (pKa 4.24) . However, the amino group in the 4-chloro analog may lower acidity due to electron-donating effects.
Solubility and Bioactivity: The amino group in the 4-chloro derivative enhances water solubility and hydrogen-bonding capacity, favoring pharmacokinetic properties. The acetyl group in the third compound may reduce solubility but improve lipophilicity, aiding membrane permeability.
Synthetic Utility: The target compound’s simpler structure (lacking chlorine or acetyl groups) makes it a versatile precursor for further functionalization.
Biological Activity
4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a compound that has garnered attention for its biological activities, particularly its interactions with integrin receptors and implications in various therapeutic contexts. This article will detail its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Overview of Biological Activity
The primary biological activity of this compound is linked to its interaction with the αvβ6 integrin , a receptor involved in cellular adhesion and migration processes. Studies have shown that this compound can inhibit cell adhesion and migration by binding specifically to this integrin, which may have significant implications for cancer therapy and fibrosis treatment.
The mechanism through which this compound exerts its effects involves several key processes:
- Integrin Binding : The compound binds to integrin receptors, inhibiting their interaction with extracellular matrix proteins. This disrupts normal cellular signaling pathways that regulate adhesion and migration.
- Cell Signaling Modulation : By affecting integrin signaling, the compound may modulate gene expression and influence cellular metabolism, which could be beneficial in therapeutic contexts where altered cell behavior is observed.
In Vitro Studies
A series of in vitro studies have demonstrated the compound's potential as an integrin inhibitor. For instance, it has been shown to reduce the viability of various cancer cell lines by interfering with their migratory capabilities. The following table summarizes some key findings from recent studies:
| Study | Cell Line | Effect Observed | Concentration (µM) |
|---|---|---|---|
| A549 (lung cancer) | Reduced viability by 63.4% | 50 | |
| MDA-MB-231 (breast cancer) | Inhibited migration significantly | 25 | |
| HCT116 (colon cancer) | Induced apoptosis at higher concentrations | 100 |
Case Studies
Case Study 1: Cancer Therapy
In a study focusing on lung cancer cells (A549), treatment with this compound resulted in a significant reduction in cell viability (63.4% at 50 µM). This suggests potential use as an adjunct therapy in lung cancer treatment by targeting integrin-mediated pathways.
Case Study 2: Fibrosis
Another investigation explored the role of this compound in fibrosis models. The results indicated that it could effectively inhibit fibroblast migration and proliferation, thereby reducing fibrotic tissue formation. These findings highlight its therapeutic potential in diseases characterized by excessive fibrosis.
Future Directions
Given the promising results from initial studies, further research is warranted to explore:
- In Vivo Efficacy : Evaluating the effectiveness of this compound in animal models to understand its pharmacokinetics and therapeutic potential.
- Combination Therapies : Investigating its use in combination with existing therapies to enhance anticancer effects or reduce fibrotic responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
